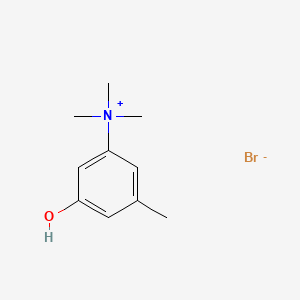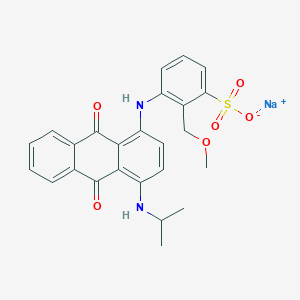
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene is then functionalized through a series of reactions, including nitration, reduction, and sulfonation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different hydroxy derivatives .
Applications De Recherche Scientifique
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects may be due to the inhibition of specific enzymes involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 1-amino-4-({4-[(methylamino)methyl]phenyl}amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate .
- 4-[1-Amino-4-(isopropylamino)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-1-methylpiperazin-1-ium .
Uniqueness
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate is unique due to its specific functional groups and the presence of the anthracene core.
Propriétés
Numéro CAS |
70224-87-2 |
|---|---|
Formule moléculaire |
C25H23N2NaO6S |
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
sodium;3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]-2-(methoxymethyl)benzenesulfonate |
InChI |
InChI=1S/C25H24N2O6S.Na/c1-14(2)26-19-11-12-20(23-22(19)24(28)15-7-4-5-8-16(15)25(23)29)27-18-9-6-10-21(34(30,31)32)17(18)13-33-3;/h4-12,14,26-27H,13H2,1-3H3,(H,30,31,32);/q;+1/p-1 |
Clé InChI |
GYUYHQJADKJDGY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)NC1=C2C(=C(C=C1)NC3=C(C(=CC=C3)S(=O)(=O)[O-])COC)C(=O)C4=CC=CC=C4C2=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)


![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)
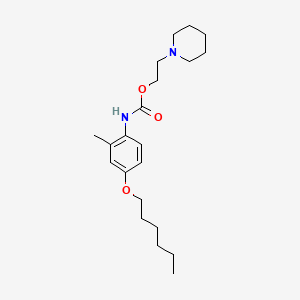
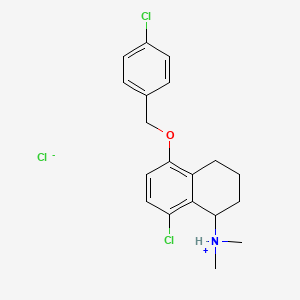
![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
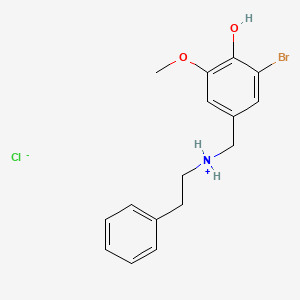

![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
